Cas no 1443278-90-7 (4-(2,3-dimethylphenyl)methoxy-3-methoxybenzaldehyde)

4-(2,3-dimethylphenyl)methoxy-3-methoxybenzaldehyde 化学的及び物理的性質
名前と識別子
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- 4-(2,3-Dimethyl-benzyloxy)-3-methoxy-benzaldehyde
- 4-[(2,3-dimethylbenzyl)oxy]-3-methoxybenzaldehyde
- 4-(2,3-dimethylphenyl)methoxy-3-methoxybenzaldehyde
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- MDL: MFCD25949440
- インチ: 1S/C17H18O3/c1-12-5-4-6-15(13(12)2)11-20-16-8-7-14(10-18)9-17(16)19-3/h4-10H,11H2,1-3H3
- InChIKey: QWGGBXQABWWPAF-UHFFFAOYSA-N
- ほほえんだ: C(=O)C1=CC=C(OCC2=CC=CC(C)=C2C)C(OC)=C1
じっけんとくせい
- 密度みつど: 1.1±0.1 g/cm3
- ゆうかいてん: 12-13℃
- ふってん: 426.4±40.0 °C at 760 mmHg
- フラッシュポイント: 203.5±13.8 °C
- じょうきあつ: 0.0±1.0 mmHg at 25°C
4-(2,3-dimethylphenyl)methoxy-3-methoxybenzaldehyde セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-(2,3-dimethylphenyl)methoxy-3-methoxybenzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-232997-10.0g |
4-[(2,3-dimethylphenyl)methoxy]-3-methoxybenzaldehyde |
1443278-90-7 | 95% | 10.0g |
$1977.0 | 2024-06-19 | |
Enamine | EN300-232997-5.0g |
4-[(2,3-dimethylphenyl)methoxy]-3-methoxybenzaldehyde |
1443278-90-7 | 95% | 5.0g |
$1276.0 | 2024-06-19 | |
Enamine | EN300-232997-0.05g |
4-[(2,3-dimethylphenyl)methoxy]-3-methoxybenzaldehyde |
1443278-90-7 | 95% | 0.05g |
$135.0 | 2024-06-19 | |
Enamine | EN300-232997-0.1g |
4-[(2,3-dimethylphenyl)methoxy]-3-methoxybenzaldehyde |
1443278-90-7 | 95% | 0.1g |
$203.0 | 2024-06-19 | |
1PlusChem | 1P01AP8J-50mg |
4-[(2,3-dimethylphenyl)methoxy]-3-methoxybenzaldehyde |
1443278-90-7 | 95% | 50mg |
$222.00 | 2024-06-20 | |
Enamine | EN300-232997-1g |
4-[(2,3-dimethylphenyl)methoxy]-3-methoxybenzaldehyde |
1443278-90-7 | 95% | 1g |
$583.0 | 2023-09-15 | |
Enamine | EN300-232997-10g |
4-[(2,3-dimethylphenyl)methoxy]-3-methoxybenzaldehyde |
1443278-90-7 | 95% | 10g |
$1977.0 | 2023-09-15 | |
Ambeed | A1074409-5g |
4-[(2,3-Dimethylphenyl)methoxy]-3-methoxybenzaldehyde |
1443278-90-7 | 95% | 5g |
$907.0 | 2024-04-23 | |
A2B Chem LLC | AV78083-50mg |
4-[(2,3-dimethylphenyl)methoxy]-3-methoxybenzaldehyde |
1443278-90-7 | 95% | 50mg |
$359.00 | 2024-04-20 | |
Enamine | EN300-232997-1.0g |
4-[(2,3-dimethylphenyl)methoxy]-3-methoxybenzaldehyde |
1443278-90-7 | 95% | 1.0g |
$583.0 | 2024-06-19 |
4-(2,3-dimethylphenyl)methoxy-3-methoxybenzaldehyde 関連文献
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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5. Book reviews
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
4-(2,3-dimethylphenyl)methoxy-3-methoxybenzaldehydeに関する追加情報
Introduction to 4-(2,3-dimethylphenyl)methoxy-3-methoxybenzaldehyde (CAS No. 1443278-90-7)
4-(2,3-dimethylphenyl)methoxy-3-methoxybenzaldehyde, identified by its Chemical Abstracts Service (CAS) number 1443278-90-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of aromatic aldehydes, characterized by the presence of a benzaldehyde core substituted with methoxy and dimethylphenyl groups. The structural features of this molecule make it a promising candidate for further exploration in drug discovery and synthetic chemistry.
The structure of 4-(2,3-dimethylphenyl)methoxy-3-methoxybenzaldehyde consists of a central benzene ring substituted with two methoxy groups at the 3rd and 4th positions, and an ethyl group linked to a phenyl ring at the 2nd and 3rd positions. This arrangement imparts unique electronic and steric properties to the molecule, which can be exploited in various chemical reactions and biological assays. The presence of multiple substituents also enhances its potential as a building block for more complex pharmacophores.
In recent years, there has been a growing interest in aromatic aldehydes due to their diverse biological activities. 4-(2,3-dimethylphenyl)methoxy-3-methoxybenzaldehyde has been studied for its potential role in the development of novel therapeutic agents. Specifically, its structural motif suggests that it may interact with biological targets such as enzymes and receptors, thereby modulating cellular processes. This has led to its investigation in several areas, including anti-inflammatory, antioxidant, and anticancer research.
One of the most compelling aspects of 4-(2,3-dimethylphenyl)methoxy-3-methoxybenzaldehyde is its versatility in synthetic chemistry. The methoxy and dimethylphenyl groups provide multiple sites for functionalization, allowing chemists to modify the molecule in various ways. For instance, these substituents can be used to introduce additional reactive groups or to optimize solubility and bioavailability. This flexibility makes it an attractive scaffold for designing new compounds with tailored properties.
Recent studies have highlighted the importance of aromatic aldehydes in medicinal chemistry. These compounds have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. 4-(2,3-dimethylphenyl)methoxy-3-methoxybenzaldehyde, with its unique structural features, is well-positioned to contribute to this growing field. Researchers have been particularly interested in its potential as a precursor for more complex molecules that could target specific disease pathways.
The synthesis of 4-(2,3-dimethylphenyl)methoxy-3-methoxybenzaldehyde involves multi-step organic reactions that require careful optimization. The process typically begins with the preparation of key intermediates such as dimethylated phenols and subsequently introduces the methoxy groups through selective methylation reactions. The final step involves the formation of the aldehyde group through oxidation or formylation techniques. Each step must be meticulously controlled to ensure high yield and purity.
In terms of biological activity, preliminary studies on 4-(2,3-dimethylphenyl)methoxy-3-methoxybenzaldehyde have shown promising results. In vitro assays have indicated that this compound may possess inhibitory effects on certain enzymes involved in inflammation and cancer progression. Additionally, its structural similarity to known bioactive molecules suggests that it could serve as a lead compound for further drug development efforts. These findings have prompted further investigation into its mechanism of action and potential therapeutic applications.
The pharmaceutical industry is increasingly recognizing the value of natural product-inspired scaffolds in drug discovery. 4-(2,3-dimethylphenyl)methoxy-3-methoxybenzaldehyde, with its complex aromatic structure, aligns well with this trend. By leveraging computational methods such as molecular docking and virtual screening, researchers can identify potential binding interactions between this compound and biological targets. This approach has accelerated the discovery process for many novel drugs and holds promise for future applications.
Moreover, the environmental impact of synthetic processes is an important consideration in modern drug development. The synthesis of 4-(2,3-dimethylphenyl)methoxy-3-methoxybenzaldehyde has been optimized to minimize waste generation and reduce energy consumption. Green chemistry principles have been incorporated into the synthetic route, including the use of sustainable solvents and catalytic methods. These efforts ensure that the production of this compound is both efficient and environmentally responsible.
Future research on 4-(2,3-dimethylphenyl)methoxy-3-methoxybenzaldehyde will likely focus on expanding its chemical space through derivatization strategies. By introducing additional functional groups or altering substitution patterns, scientists can explore new biological activities and improve pharmacological properties such as potency and selectivity. Collaborative efforts between synthetic chemists and biologists will be crucial in translating these findings into tangible therapeutic benefits.
In conclusion,4-(2,3-dimethylphenyl)methoxy-3-methoxybenzaldehyde (CAS No. 1443278-90-7) represents a significant advancement in pharmaceutical chemistry. Its unique structure provides a rich foundation for drug discovery efforts across multiple therapeutic areas. With continued research and development,this compound holds great promise as a precursor for novel therapeutic agents that could address unmet medical needs worldwide.
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